molecular formula C12H20N4 B13058115 (5AS,9AR)-1-Isopropyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine

(5AS,9AR)-1-Isopropyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine

Cat. No.: B13058115
M. Wt: 220.31 g/mol
InChI Key: TYLUGBAGQWBMLO-VHSXEESVSA-N
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Description

(5AS,9AR)-1-Isopropyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine is a complex organic compound that belongs to the class of triazolo-naphthyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5AS,9AR)-1-Isopropyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the triazolo-naphthyridine core.

    Isopropylation: Introduction of the isopropyl group can be achieved through alkylation reactions using isopropyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(5AS,9AR)-1-Isopropyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms.

Scientific Research Applications

Chemistry

In chemistry, (5AS,9AR)-1-Isopropyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antiviral, or anticancer properties. Research in this area focuses on understanding its interactions with biological targets.

Medicine

In medicine, derivatives of triazolo-naphthyridines are explored for their potential therapeutic applications, including as drugs for treating infections or cancer.

Industry

Industrially, the compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5AS,9AR)-1-Isopropyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may modulate the activity of these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Triazolo[4,3-A][1,6]naphthyridine: The parent compound without the isopropyl group.

    1-Isopropyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine: A similar compound with slight structural variations.

Uniqueness

(5AS,9AR)-1-Isopropyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine is unique due to its specific stereochemistry and functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C12H20N4

Molecular Weight

220.31 g/mol

IUPAC Name

(5aS,9aR)-1-propan-2-yl-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine

InChI

InChI=1S/C12H20N4/c1-8(2)12-15-14-11-4-3-9-7-13-6-5-10(9)16(11)12/h8-10,13H,3-7H2,1-2H3/t9-,10+/m0/s1

InChI Key

TYLUGBAGQWBMLO-VHSXEESVSA-N

Isomeric SMILES

CC(C)C1=NN=C2N1[C@@H]3CCNC[C@@H]3CC2

Canonical SMILES

CC(C)C1=NN=C2N1C3CCNCC3CC2

Origin of Product

United States

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